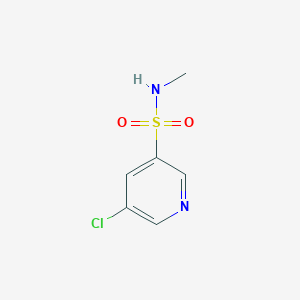

5-Chloro-N-methylpyridine-3-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H7ClN2O2S |

|---|---|

Molecular Weight |

206.65 g/mol |

IUPAC Name |

5-chloro-N-methylpyridine-3-sulfonamide |

InChI |

InChI=1S/C6H7ClN2O2S/c1-8-12(10,11)6-2-5(7)3-9-4-6/h2-4,8H,1H3 |

InChI Key |

BHVZKPIHTVZMCV-UHFFFAOYSA-N |

Canonical SMILES |

CNS(=O)(=O)C1=CC(=CN=C1)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 5 Chloro N Methylpyridine 3 Sulfonamide and Analogues

Retrosynthetic Analysis of 5-Chloro-N-methylpyridine-3-sulfonamide

A retrosynthetic analysis of this compound identifies several logical bond disconnections that form the basis for plausible forward synthetic routes. The primary disconnections are:

N-S Bond Disconnection: Cleavage of the bond between the sulfonamide nitrogen and the sulfur atom. This is the most common disconnection for sulfonamides, leading back to 5-chloropyridine-3-sulfonyl chloride and methylamine.

C-S Bond Disconnection: Cleavage of the bond between the pyridine (B92270) ring and the sulfur atom. This approach suggests a strategy involving the sulfonylation of a pre-functionalized 5-chloropyridine derivative, for instance, via an organometallic intermediate.

C-Cl Bond Disconnection: This disconnection points to a late-stage chlorination of an N-methylpyridine-3-sulfonamide precursor.

N-C (Methyl) Bond Disconnection: This suggests the methylation of a primary sulfonamide, 5-chloropyridine-3-sulfonamide, as the final step.

These disconnections outline four principal synthetic strategies. The most convergent and widely practiced approach typically involves the initial construction of the pyridine-3-sulfonyl chloride core, followed by amination and subsequent functional group modifications if necessary.

Established Synthetic Routes for Pyridine-3-sulfonamides

The synthesis of pyridine-3-sulfonamides is well-documented, employing a range of reliable chemical transformations.

Sulfonylation of Pyridine Precursors

The formation of the sulfonamide group is most commonly achieved by reacting a pyridine sulfonyl chloride with an appropriate amine. The key intermediate, pyridine-3-sulfonyl chloride, can be synthesized through several methods. One prevalent method involves the diazotization of 3-aminopyridine (B143674), followed by a sulfochlorination reaction using sulfur dioxide in the presence of a copper catalyst and hydrochloric acid.

Another approach starts from pyridine-3-sulfonic acid. The sulfonic acid can be converted to the corresponding sulfonyl chloride by treatment with chlorinating agents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). rasayanjournal.co.in For instance, 6-aminopyridine-3-sulfonic acid has been successfully converted to 6-aminopyridine-3-sulfonyl chloride using phosphorus pentachloride with phosphorus oxychloride. rasayanjournal.co.in

Once the sulfonyl chloride is obtained, it is reacted with an amine to form the sulfonamide. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to scavenge the hydrochloric acid byproduct. cbijournal.comeurjchem.com The reaction of benzene (B151609) sulfonyl chloride with 3-aminopyridine in the presence of aqueous sodium carbonate is a documented example of this type of transformation. researchgate.net

Functionalization of Pyridine Ring Systems for Sulfonamide Introduction

Introducing a sulfonamide group onto a pyridine ring often begins with the installation of a sulfonic acid group. This can be achieved through electrophilic aromatic substitution (sulfonation) using concentrated sulfuric acid or oleum, although this method can be challenging for electron-deficient rings like pyridine and may require harsh conditions. rsc.org

A more versatile method involves the conversion of other functional groups. For example, pyridine thiols can be oxidized to sulfonyl chlorides. An oxidative chlorination method using reagents like N-chlorosuccinimide (NCS) or sodium chlorite (B76162) (NaClO₂) can effectively convert pyridinethiols into the corresponding sulfonyl chlorides in good yields. rsc.orgresearchgate.net

Strategies for Chloro-Substitution on the Pyridine Ring

The introduction of a chlorine atom at the 5-position of the pyridine ring is a critical step. The timing of this chlorination step relative to the construction of the sulfonamide moiety is a key strategic consideration.

One strategy involves starting with a pre-chlorinated precursor. For example, 3-amino-5-chloropyridine (B188169) could serve as a starting material. This compound could undergo diazotization and subsequent reaction with sulfur dioxide and a chlorine source to generate 5-chloropyridine-3-sulfonyl chloride.

Alternatively, chlorination can be performed on a pyridine ring that already contains the sulfonic acid or sulfonamide group. The chlorination of hydroxypyridine derivatives is a common route. For example, a hydroxypyridine sulfonic acid can be treated with a mixture of phosphorus pentachloride and phosphorus oxychloride to substitute the hydroxyl group with chlorine and convert the sulfonic acid to a sulfonyl chloride simultaneously. google.com A process using a mixture of phosphorus trichloride (B1173362) and chlorine gas has also been described for the preparation of chloropyridine sulfonyl chlorides from hydroxypyridine sulfonic acids. google.com

Approaches to N-Methylation of the Sulfonamide Moiety

The final N-methylation step to produce this compound from its primary sulfonamide precursor can be accomplished through various methods.

Classical methods typically involve the use of methylating agents like methyl iodide or dimethyl sulfate (B86663) in the presence of a base such as potassium carbonate or sodium hydride.

More contemporary and milder methods have also been developed. The use of N,N-dimethylformamide dimethylacetal (DMF-DMA) has been shown to be an effective methylating agent for sulfonamides. thieme-connect.com This reagent has the advantage of generating its own base, and the byproducts are easily removed. thieme-connect.com Another modern approach utilizes phenyl trimethylammonium iodide as a safe and easy-to-handle solid methylating agent, which provides excellent monomethylation selectivity for amides and related structures. acs.orgnih.gov

| Reagent/System | Base | Solvent | Temperature | Yield | Reference |

| Phenyl trimethylammonium iodide (PhMe₃NI) | KOH | Toluene | 120 °C | Moderate | acs.org |

| N,N-Dimethylformamide dimethylacetal (DMF-DMA) | Self-generated (methoxide) | N/A | 60-110 °C | Good to Excellent | thieme-connect.com |

| Methanol (B129727) | Carbonate salt | N/A | N/A | Good | organic-chemistry.org |

| Trimethyl phosphate (B84403) (TMP) | Ca(OH)₂ | DMF, Water, or Neat | 80 °C or RT | Good | organic-chemistry.org |

Novel Synthetic Approaches and Catalyst Systems

Recent advancements in synthetic organic chemistry have introduced novel methods that could be applied to the synthesis of this compound.

One-pot syntheses are particularly attractive for their efficiency. A recently developed method allows for the conversion of aromatic carboxylic acids directly into sulfonamides. nih.gov This process involves a copper-catalyzed decarboxylative chlorosulfonylation followed by in-situ amination. nih.gov Applying this to 5-chloronicotinic acid could provide a streamlined route to the target molecule.

Catalytic systems for N-alkylation have also seen significant development. Ruthenium and iridium complexes have been reported as efficient catalysts for the N-methylation of amines and sulfonamides using methanol as the methyl source, representing a green and atom-economical approach. organic-chemistry.org Manganese dioxide has also been used as a catalyst for the N-alkylation of sulfonamides with alcohols under solvent-free conditions. organic-chemistry.org These catalytic methods offer milder reaction conditions and greater functional group tolerance compared to traditional alkylation strategies.

Transition-Metal-Catalyzed Couplings for Sulfonamide Synthesis

Transition-metal catalysis offers powerful and versatile routes for the formation of the crucial sulfur-nitrogen bond in sulfonamides and for the construction of the pyridine core. While many methods for creating bipyridines—a related structural motif—rely on transition metals, there is a growing interest in developing metal-free alternatives to address the high cost and toxicity of some catalysts. chemrxiv.orgchemrxiv.org Nevertheless, metal-catalyzed reactions remain prevalent. For instance, copper-catalyzed amination of sulfonyl chlorides is a widely used method for synthesizing sulfonamides. jsynthchem.com Recent research has demonstrated the utility of a copper terephthalate (B1205515) metal-organic framework (MOF) as a highly efficient heterogeneous catalyst for the one-pot synthesis of related nitrogen-containing heterocycles like imidazo[1,2-a]pyridines. researchgate.net

The synthesis of functionalized pyridines, the core of the target molecule, can also be achieved using various catalytic systems. One study highlights the use of a novel magnetic nanoparticle-supported catalyst (Fe3O4@SiO2@PCLH-TFA) for the synthesis of triarylpyridines bearing sulfonamide moieties. nih.gov This approach allows for high yields and easy catalyst recovery. nih.gov

| Catalyst Type | Reaction | Key Advantages | Reference |

|---|---|---|---|

| Copper-based Catalysts | Amide bond formation from sulfonyl chlorides and amines | High efficiency for S-N bond formation | jsynthchem.com |

| Fe3O4@SiO2@PCLH-TFA | Synthesis of triarylpyridines with sulfonamide groups | High recoverability and reusability of the catalyst | nih.gov |

| Copper Terephthalate MOF | Three-component coupling for imidazo[1,2-a]pyridines | Heterogeneous catalysis, one-pot synthesis | researchgate.net |

Green Chemistry Principles in the Synthesis of Sulfonamide Derivatives

The principles of green chemistry are increasingly being applied to sulfonamide synthesis to reduce environmental impact. A primary goal is the replacement of hazardous organic solvents and toxic reagents. researchgate.net A significant advancement is the use of water as a solvent. One facile and environmentally benign method describes the synthesis of sulfonamides in an aqueous medium under dynamic pH control, using only equimolar amounts of amines and sulfonyl chlorides without an organic base. rsc.org This approach simplifies product isolation to mere filtration. rsc.org

Another green strategy involves avoiding the use of sulfonyl chlorides altogether. researchgate.net Metal-free approaches have been developed, such as a three-component reaction using sodium metabisulfite (B1197395) and sodium azide (B81097) as surrogates for the sulfur dioxide and nitrogen source, respectively. rsc.org This method allows for the direct construction of primary sulfonamides. rsc.org Furthermore, catalyst-free methods for synthesizing N-sulfonyl amidines from sulfonyl azides and amines have been reported, proceeding via in-situ aerobic oxidation and offering a simpler, high-yielding alternative to metal-catalyzed routes. nih.gov

| Parameter | Traditional Method | Green Chemistry Approach | Reference |

|---|---|---|---|

| Solvent | Organic solvents (e.g., Dimethylformamide) | Water | researchgate.netrsc.org |

| Base | Organic bases | Omitted or uses inorganic bases like Na2CO3 | rsc.orgresearchgate.net |

| Sulfur Source | Sulfonyl chlorides | Sodium metabisulfite (Na2S2O5) | researchgate.netrsc.org |

| Catalyst | Often requires transition metals | Metal-free or catalyst-free systems | rsc.orgnih.govchemistryworld.com |

Stereoselective Synthesis Considerations for Related Chiral Analogues

The synthesis of chiral molecules, which are non-superimposable mirror images of each other, is of paramount importance in medicinal chemistry. For analogues of this compound that may contain stereocenters, controlling the three-dimensional arrangement of atoms is critical. Stereoselective synthesis aims to produce a single desired stereoisomer.

One effective strategy involves cascade reactions catalyzed by chiral molecules. For example, a novel chiral aldehyde catalyst has been used to facilitate an asymmetric Michael addition/spiroannulation/ring cleavage cascade reaction, producing optically active pyrroline (B1223166) sulfonamides with high diastereo- and enantioselectivities. researchgate.net Another approach utilizes readily available chiral precursors, such as amino acids. The reaction of (S)-alanine with p-styrene sulfonyl chloride in a mild basic medium yields a chiral sulfonamide, demonstrating how the inherent chirality of the amino acid can be transferred to the final product. researchgate.net For chiral pyridine-containing structures, ruthenium-catalyzed asymmetric hydrogenation of quinoline (B57606) precursors has been employed to synthesize chiral 2-(pyridin-2-yl)-substituted 1,2,3,4-tetrahydroquinoline (B108954) scaffolds, which can then be elaborated into tunable chiral ligands. rsc.org

| Strategy | Description | Example | Reference |

|---|---|---|---|

| Chiral Catalysis | Use of a chiral catalyst to direct the formation of a specific stereoisomer. | A chiral aldehyde catalyzes a cascade reaction to form chiral pyrroline sulfonamides. | researchgate.net |

| Chiral Precursors | Incorporation of a starting material that is already chiral. | Reaction of (S)-alanine with a sulfonyl chloride to create a chiral sulfonamide. | researchgate.net |

| Asymmetric Hydrogenation | Use of a chiral catalyst to add hydrogen across a double bond, creating a stereocenter. | Ruthenium-catalyzed hydrogenation of quinolines to form chiral pyridine scaffolds. | rsc.org |

Characterization Techniques in Synthetic Elucidation

Confirming the structure and assessing the purity of a newly synthesized compound like this compound requires a suite of analytical techniques that go beyond simple identification.

Advanced Spectroscopic Methods for Structural Confirmation

While standard techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry are fundamental for structural confirmation, advanced methods provide deeper insights. nih.gov Rotational spectroscopy, for instance, is an exceptionally accurate technique for determining the precise conformational preferences of sulfonamide-containing molecules in the gas phase. nih.gov By probing rotational transitions, it can distinguish between different spatial arrangements of the molecule's atoms, an accuracy not achievable by many other methods. nih.gov

In addition to standard 1H and 13C NMR, advanced two-dimensional (2D) NMR experiments are crucial for unambiguously assigning signals in complex molecules. Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) map the connectivity between protons and carbons, providing a detailed structural blueprint. High-resolution mass spectrometry (HRMS) provides an exact mass measurement, which is used to confirm the elemental composition of the synthesized compound. nih.gov UV-visible spectrophotometry can also be used, with sulfonamides showing characteristic n–π* transitions. nih.govluc.edu

| Technique | Information Provided | Reference |

|---|---|---|

| Rotational Spectroscopy | Precise 3D structure and conformational preferences in the gas phase. | nih.gov |

| 2D NMR (COSY, HSQC, HMBC) | Detailed atom-to-atom connectivity within the molecule. | nih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Exact molecular weight, confirming the elemental formula. | nih.gov |

| X-ray Crystallography | Definitive solid-state structure and molecular packing. | nih.gov |

Chromatographic Purity Assessment in Synthetic Development

Assessing the purity of a synthesized compound is a critical step in its development. High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose, offering a valuable method for separating the target compound from impurities, starting materials, and by-products. researchgate.net

The development of a robust HPLC method involves optimizing the column, mobile phase composition, and detector. researchgate.net For sulfonamides, reversed-phase columns are common, and mobile phases often consist of acetonitrile (B52724) or methanol mixed with an aqueous buffer containing an acid like formic or acetic acid. nih.gov Detection can be achieved using a Diode Array Detector (DAD) or, for higher sensitivity and specificity, a mass spectrometer (LC-MS). nih.gov

Method validation is crucial to ensure reliability. Key validation parameters include the limit of detection (LOD), the limit of quantification (LOQ), recovery, repeatability, and reproducibility. nih.gov For example, one validated HPLC method for ten sulfonamides reported LOD and LOQ values in the ranges of 390–640 μg/kg and 1290–2130 μg/kg, respectively, with recoveries between 86.4% and 100.5%. nih.gov Such validated methods are essential for routine quality control and ensuring the purity of synthetic products. nih.gov

| Parameter | Description | Typical Values Reported | Reference |

|---|---|---|---|

| Recovery | The percentage of the known amount of analyte detected. | 79.3–114.0% | nih.gov |

| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected. | 34.5–79.5 µg/kg | nih.gov |

| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be reliably quantified. | 41.3–89.9 µg/kg | nih.gov |

| Repeatability (RSD) | The precision of the method under the same operating conditions over a short interval. | 2.7–9.1% | nih.gov |

| Reproducibility (RSD) | The precision of the method between different laboratories. | 5.9–14.9% | nih.gov |

Structure Activity Relationship Sar Studies and Molecular Design Principles for 5 Chloro N Methylpyridine 3 Sulfonamide Derivatives

Quantitative Structure-Activity Relationship (QSAR) Modeling for 5-Chloro-N-methylpyridine-3-sulfonamide Analogues

Receptor-Based QSAR Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in drug design, establishing a mathematical correlation between the chemical structure of a compound and its biological activity. nih.gov Receptor-based QSAR methodologies, also known as 3D-QSAR, represent an advanced approach that incorporates the three-dimensional structure of the target protein. While specific receptor-based QSAR studies exclusively focused on this compound are not extensively detailed in public literature, the principles are widely applied to sulfonamide derivatives. nih.govnih.gov

This methodology typically begins with the molecular docking of a series of analogues, including this compound derivatives, into the active site of a target receptor. This process simulates the binding pose and calculates interaction energies. These calculated energies, representing steric and electrostatic interactions between the ligand and the receptor, serve as molecular descriptors. researchgate.net A statistical method, such as multiple linear regression, is then used to build a predictive model that links these descriptors to the experimentally observed biological activity. nih.gov Such models allow for the virtual screening of novel compounds and the prediction of their potency, thereby guiding the synthesis of more effective molecules. nih.gov

Table 1: Hypothetical Data for a Receptor-Based QSAR Study of this compound Derivatives

| Compound ID | Modification from Parent Scaffold | Docking Score (kcal/mol) | Key Interaction Descriptor (e.g., Electrostatic Field) | Predicted IC₅₀ (µM) | Experimental IC₅₀ (µM) |

| Parent | This compound | -8.2 | -15.4 | 5.2 | 5.5 |

| Deriv-01 | N-ethyl substitution | -8.5 | -14.9 | 4.1 | 4.3 |

| Deriv-02 | 5-Bromo substitution | -8.4 | -16.1 | 4.8 | 5.0 |

| Deriv-03 | Pyridine (B92270) ring replaced by Phenyl | -7.6 | -11.2 | 10.5 | 11.2 |

| Deriv-04 | 4-Fluoro addition | -9.1 | -17.5 | 2.3 | 2.1 |

Rational Design Strategies for Optimizing Molecular Interactions

Rational design strategies are employed to systematically modify a lead compound to enhance its affinity, selectivity, and pharmacokinetic properties. For the this compound core, these strategies include scaffold hopping, bioisosteric replacements, and fragment-based design.

Scaffold Hopping and Bioisosteric Replacements

Scaffold Hopping is a drug design strategy that involves replacing the central core of a molecule with a structurally different scaffold while preserving the original pharmacophoric elements. The primary goal is to identify novel chemical series with improved properties, such as enhanced potency, better metabolic stability, or a more favorable intellectual property position. dundee.ac.uk In the context of this compound, the pyridyl ring serves as the central scaffold. A scaffold hopping approach could replace this ring with other five- or six-membered heterocyclic systems (e.g., thiophene, pyrimidine, or pyrazole) or even a carbocyclic ring like phenyl. The objective is to maintain the critical spatial orientation of the sulfonamide and chloro substituents that is essential for biological activity.

Table 2: Potential Scaffold Hops for the Pyridine Ring of this compound

| Original Scaffold | Hopped Scaffold | Rationale for Replacement | Potential Outcome |

| Pyridine | Phenyl | Reduce polarity, explore different hydrophobic interactions. | Altered solubility and metabolic profile. |

| Pyridine | Thiophene | Introduce a different heteroatom, modify electronic properties. | New vector for substituent placement, potential for new H-bonds. |

| Pyridine | Pyrimidine | Introduce an additional nitrogen atom to act as a hydrogen bond acceptor. | Improved solubility, block potential site of metabolism. |

| Pyridine | Isoxazole | Change ring size and geometry, alter dipole moment. | Modified binding geometry and cell permeability. |

Bioisosteric Replacement is a more conservative strategy where an atom or a functional group in the lead compound is exchanged with another that has broadly similar physical or chemical properties. cambridgemedchemconsulting.comu-tokyo.ac.jp This technique is used to fine-tune a molecule's steric, electronic, or solubility properties to improve its biological activity, reduce toxicity, or alter its metabolism. u-tokyo.ac.jpnih.gov For this compound, several bioisosteric replacements can be considered.

Halogen Replacement: The chloro group at the 5-position could be replaced with other halogens like fluorine or bromine, or with a trifluoromethyl (CF₃) or cyano (CN) group to modulate lipophilicity and electronic character. cambridgemedchemconsulting.com

Methyl Group Replacement: The N-methyl group on the sulfonamide could be replaced with an ethyl group to explore a larger hydrophobic pocket or with a cyclopropyl (B3062369) group to introduce conformational rigidity.

Ring Substituent Mimics: The pyridine ring's nitrogen atom is a key feature. Its replacement via scaffold hopping is one approach, but another is to use a substituted phenyl ring where a substituent mimics the hydrogen-bonding capability of the nitrogen. cambridgemedchemconsulting.com

Table 3: Common Bioisosteric Replacements Applicable to this compound

| Original Group | Bioisostere(s) | Property Being Modified |

| Chlorine (-Cl) | -F, -Br, -I, -CF₃, -CN | Size, lipophilicity, electronic effects. cambridgemedchemconsulting.com |

| Methyl (-CH₃) | -NH₂, -OH, -F, -Cl | Polarity, hydrogen bonding potential. |

| Pyridine Ring | Phenyl, Thiophene, Pyridazine | Aromaticity, electronic distribution, solubility. cambridgemedchemconsulting.com |

| Sulfonamide (-SO₂NH-) | Amide (-CONH-), Reversed Sulfonamide (-NHSO₂-) | Hydrogen bonding pattern, acidity, stability. |

Fragment-Based Drug Design Principles Applied to the this compound Core

Fragment-Based Drug Design (FBDD) is an approach that begins by screening libraries of small, low-molecular-weight compounds, known as fragments, for weak binding to a biological target. chemdiv.comnih.gov These fragments typically adhere to the "Rule of Three" (e.g., molecular weight < 300 Da, ClogP ≤ 3). frontiersin.org Once a fragment hit is identified and its binding mode is determined, often by X-ray crystallography or NMR, it serves as a starting point for optimization into a more potent lead compound through strategies like fragment growing, linking, or merging. nih.govfrontiersin.org

The this compound core can be viewed through the lens of FBDD in two ways:

As a Validated Hit: The core structure itself is small enough to be considered a fragment or a direct evolution from one. If this core is identified as a binder, the FBDD strategy of "fragment growing" would be applied. This involves systematically adding chemical substituents to the core to probe for additional interactions with the target protein. For instance, functional groups could be added at the unoccupied positions of the pyridine ring to engage with nearby amino acid residues, thereby increasing binding affinity.

As a Core for Fragment Merging/Linking: If other fragments are found to bind in adjacent pockets of the target's active site, they could be linked to the this compound core to create a larger, more potent molecule that occupies both binding sites simultaneously.

The efficiency of these modifications is often evaluated using metrics like Ligand Efficiency (LE), which relates the binding energy of a compound to its size (number of heavy atoms). In FBDD, the goal is to optimize the molecule while maintaining a high LE, ensuring that the added complexity contributes efficiently to binding affinity.

Table 4: Hypothetical Fragment Evolution Based on the this compound Core

| Fragment/Compound | Molecular Weight (Da) | Binding Affinity (K D) | Ligand Efficiency (LE) | Optimization Strategy |

| Pyridine-3-sulfonamide (B1584339) | 158.17 | 500 µM | 0.32 | Initial Fragment Hit |

| N-methylpyridine-3-sulfonamide | 172.20 | 150 µM | 0.35 | Fragment Growing (N-alkylation) |

| This compound | 206.65 | 5 µM | 0.41 | Fragment Growing (Halogenation) |

Molecular Mechanisms of Action and Target Identification Research

Enzymatic Inhibition Studies of 5-Chloro-N-methylpyridine-3-sulfonamide

There are no specific studies in the available scientific literature that investigate the inhibitory activity of this compound against Dihydropteroate (B1496061) Synthase (DHPS). While sulfonamides as a general class are known competitive inhibitors of DHPS, a crucial enzyme in the folate synthesis pathway of bacteria, the specific interaction and inhibition kinetics of this compound have not been reported.

No research data has been published detailing the inhibitory effects of this compound on specific Carbonic Anhydrase (CA) isozymes. The sulfonamide moiety is a classic zinc-binding group responsible for the potent inhibition of CAs by this class of drugs, but specific inhibition constants (Kᵢ) and isozyme selectivity profiles for this compound are not available.

A comprehensive search of scientific databases yielded no published research on the inhibitory or modulatory activity of this compound against the following enzyme families:

Phosphodiesterases (PDEs)

Urease

Falcipain-2

Protein Arginine Methyltransferase 5 (PRMT5)

N-myristoyltransferase (NMT)

Bacterial Phosphopantetheinyl Transferase

N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE)

Consequently, no data tables of inhibitory concentrations (e.g., IC₅₀ or Kᵢ values) can be provided for these interactions.

Cellular Pathway Perturbation Analysis (Excluding Clinical Human Data)

Cell Cycle Regulation in Model Systems

There is no available research detailing the effects of this compound on cell cycle progression in any model systems. Studies that would typically investigate the compound's impact on key cell cycle checkpoints, such as G1/S or G2/M transitions, or its influence on the expression and activity of cyclins and cyclin-dependent kinases, have not been published.

Induction of Apoptosis in Cellular Models

Similarly, the scientific literature lacks any data on the ability of this compound to induce programmed cell death, or apoptosis, in cellular models. Information regarding the activation of caspases, changes in mitochondrial membrane potential, or the regulation of pro- and anti-apoptotic proteins following treatment with this compound is absent.

Modulation of Signal Transduction Cascades

The impact of this compound on intracellular signal transduction pathways has not been documented. Research is needed to determine if this compound interacts with key signaling molecules, such as kinases, phosphatases, or transcription factors, which are critical in regulating cellular processes.

Phenotypic Screening and Target Deconvolution Strategies

There is no public record of this compound being identified as a hit in any phenotypic screening campaigns. Consequently, there are no subsequent target deconvolution studies aimed at identifying its specific molecular target(s). Phenotypic screening is a common approach to discover new bioactive compounds, and the absence of this compound in such studies limits the understanding of its potential biological functions.

In Vitro Biological Activity Spectrum in Research Models

Antimicrobial Research Applications (Excluding Clinical Human Data)

The sulfonamide functional group is a well-established pharmacophore in antimicrobial agents. mdpi.com Research in this area typically involves determining the minimum inhibitory concentration (MIC) against various microbial strains.

Antibacterial Activity Against Gram-Positive and Gram-Negative Organisms

Sulfonamides are known to be effective against a range of Gram-positive and Gram-negative bacteria. mdpi.com Studies on related compounds, such as sulfonamides containing a 5-chloro-2-hydroxybenzaldehyde scaffold, have shown activity against strains like Staphylococcus aureus (including methicillin-resistant S. aureus or MRSA) and other bacteria. sci-hub.senih.gov However, no specific data on the antibacterial activity of 5-Chloro-N-methylpyridine-3-sulfonamide against these organisms could be located.

Antifungal Activity Studies

Certain sulfonamide derivatives have been investigated for their potential as antifungal agents. mdpi.com For instance, some studies on sulfonamides containing a 5-chloro-2-hydroxybenzoic acid scaffold have explored their effects on various fungi, though these particular derivatives showed minimal to no antifungal potency. sci-hub.senih.gov Specific studies on the antifungal activity of this compound are not present in the available literature.

Antimalarial Activity in Parasitic Models

The sulfonamide class of compounds has been a cornerstone in the development of antimalarial drugs, often used in combination therapies. nih.govnih.gov Research in this field typically involves testing compounds against parasitic models like Plasmodium falciparum to determine their half-maximal inhibitory concentration (IC50). nih.gov While there is extensive research on other sulfonamide derivatives, including those with pyridine (B92270) or chloro-substituted components, for antimalarial activity, no such data was found for this compound. nih.govresearchgate.net

Anti-Proliferative and Cytotoxic Research in Cell Lines

The anti-proliferative and cytotoxic effects of novel chemical entities are frequently evaluated in various cancer cell lines to identify potential leads for anticancer drug development.

Screening in Diverse Cancer Cell Lines for Research Purposes

New sulfonamide derivatives are often screened against a panel of human cancer cell lines to determine their cytotoxic or growth-inhibitory potential, typically reported as IC50 or GI50 values. mdpi.comnih.gov For example, studies on compounds like 2,5-Dichlorothiophene-3-sulfonamide have shown cytotoxic activity against cell lines such as HeLa (cervical cancer), MDA-MB-231, and MCF-7 (breast cancer). mdpi.com Similarly, other complex molecules incorporating a 5-chloro-substituent have been assessed against various cancer cell lines. nih.govnih.gov However, there is no available data from such screenings for this compound.

Selectivity Assessment Against Normal Cell Lines in Research

An important aspect of anti-proliferative research is assessing the selectivity of a compound for cancer cells over normal, non-malignant cells. This is often done by calculating a selectivity index, which compares the cytotoxicity against cancer cell lines to that against a normal cell line (e.g., hTERT-RPE1). nih.gov This helps in the early identification of compounds with a potentially favorable therapeutic window. No studies assessing the selectivity of this compound in this manner have been published in the reviewed sources.

Anti-Inflammatory Research in Cellular and Biochemical Assays

There is currently no available research data on the anti-inflammatory properties of this compound from in vitro cellular or biochemical assays. Studies on related pyridine sulfonamide derivatives have explored their potential as inhibitors of enzymes such as cyclooxygenase (COX), which are key targets in anti-inflammatory research. However, without specific experimental results for this compound, its activity in this area remains unknown.

Other Investigational Biological Activities in Preclinical Research Contexts

Similarly, there is a lack of specific preclinical in vitro research to define other potential biological activities of this compound. The sulfonamide functional group is a well-known pharmacophore present in a wide array of therapeutic agents, and various pyridine-containing compounds have been investigated for numerous biological activities. Research on analogous structures suggests that potential activities could include enzyme inhibition or receptor modulation. For instance, different substituted pyridine sulfonamides have been evaluated for their inhibitory effects on enzymes like carbonic anhydrases. Nevertheless, in the absence of direct studies on this compound, any such potential activities are purely speculative.

Due to the absence of specific research data for this compound, no data tables on its biological activity can be generated at this time.

Computational and Theoretical Investigations of 5 Chloro N Methylpyridine 3 Sulfonamide

Molecular Docking and Ligand-Protein Interaction Profiling

Specific molecular docking studies for 5-Chloro-N-methylpyridine-3-sulfonamide have not been reported in the available literature. Consequently, information regarding its binding modes, key residue interactions with specific biological targets, and predicted binding affinities is unavailable.

Elucidation of Binding Modes and Key Residue Interactions

There are no published studies detailing the binding mode or the specific amino acid residue interactions of this compound with any protein target.

Prediction of Binding Affinities to Biological Targets

No data on the predicted binding affinities (such as docking scores or inhibition constants) of this compound to any biological targets could be found in the searched scientific literature.

Molecular Dynamics Simulations for Conformational Sampling and Stability

There are no available reports on molecular dynamics simulations performed on this compound. Such studies would typically provide insights into the compound's conformational flexibility and the stability of its interactions with biological macromolecules over time, but this information has not been published.

Quantum Chemical Calculations for Electronic Structure and Reactivity

While quantum chemical calculations are standard methods for evaluating sulfonamide derivatives, specific studies detailing these calculations for this compound are absent from the available literature.

Frontier Molecular Orbital Analysis

No frontier molecular orbital (FMO) analysis, including calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution for this compound, has been published.

Electrostatic Potential Mapping

There are no published molecular electrostatic potential (MEP) maps for this compound. This analysis, which is used to identify electrophilic and nucleophilic sites, has not been reported for this compound.

Virtual Screening and Library Design for Novel Analogues

Virtual screening has emerged as a powerful computational technique in drug discovery to identify promising lead compounds from large chemical libraries. In the context of this compound, virtual screening can be employed to design and evaluate novel analogues with potentially improved efficacy, selectivity, and pharmacokinetic properties. This process typically involves high-throughput docking of a virtual library of compounds into the binding site of a biological target.

The design of a focused library for screening often begins with the core scaffold of this compound. Modifications can be systematically introduced at various positions of the molecule. For instance, the chlorine atom on the pyridine (B92270) ring could be substituted with other halogens or small alkyl groups. Similarly, the N-methyl group on the sulfonamide could be replaced with other alkyl or aryl substituents. These modifications aim to explore the structure-activity relationship (SAR) and identify key interactions that govern the binding affinity of the compound to its target.

A hypothetical virtual screening workflow for designing novel analogues of this compound could involve the following steps:

Target Identification and Preparation: A well-defined three-dimensional structure of the biological target is required. This is often obtained from crystallographic data or through homology modeling.

Library Generation: A virtual library of analogues is created by systematically modifying the parent compound's structure.

Molecular Docking: The generated library is then docked into the active site of the target protein using specialized software. This process predicts the binding conformation and affinity of each analogue.

Scoring and Ranking: The docked compounds are scored and ranked based on their predicted binding energies and other parameters.

Filtering and Selection: The top-ranked compounds are further filtered based on drug-likeness properties (e.g., Lipinski's rule of five) and potential for synthesis.

The following interactive table presents a hypothetical set of results from a virtual screening of analogues of this compound against a putative kinase target.

| Compound ID | Modification | Docking Score (kcal/mol) | Predicted IC₅₀ (µM) | Lipinski's Rule of Five Violations |

| Parent | This compound | -8.2 | 5.1 | 0 |

| Analog-1 | 5-Fluoro substitution | -8.5 | 3.2 | 0 |

| Analog-2 | N-Ethyl substitution | -8.1 | 5.8 | 0 |

| Analog-3 | 5-Bromo substitution | -9.0 | 1.5 | 0 |

| Analog-4 | N-Phenyl substitution | -7.5 | 10.2 | 1 |

In Silico Prediction of Selectivity and Off-Target Interactions

A critical aspect of drug development is ensuring that a compound is selective for its intended target to minimize off-target effects and potential toxicity. In silico methods provide a rapid and cost-effective way to predict the selectivity profile of a compound like this compound and identify potential off-target interactions. These predictions are often based on the similarity of the target's binding site to those of other proteins or by screening the compound against a panel of known off-target proteins.

One common approach is reverse docking, where the compound of interest is docked against a large database of protein structures. This can help identify potential off-target proteins that may bind to the compound with significant affinity. Another approach involves the use of machine learning models trained on large datasets of known drug-target interactions to predict potential interactions for a new compound.

Predicting off-target interactions early in the drug discovery process can help in prioritizing compounds for further development and in designing analogues with improved selectivity. For this compound, in silico predictions could highlight potential interactions with other kinases, ion channels, or enzymes that could lead to unwanted side effects.

The following interactive table provides a hypothetical summary of a predicted off-target interaction profile for this compound.

| Predicted Off-Target | Target Class | Predicted Binding Affinity (Ki, nM) | Potential Implication |

| Kinase X | Serine/Threonine Kinase | 50 | Potential for cross-reactivity with related kinases |

| hERG | Ion Channel | >10,000 | Low risk of cardiac toxicity |

| Cytochrome P450 2D6 | Enzyme | 1,200 | Potential for drug-drug interactions |

| Nuclear Receptor Y | Transcription Factor | 800 | Potential for endocrine disruption |

These computational predictions serve as valuable guides for experimental validation and for the rational design of more selective and safer drug candidates based on the this compound scaffold.

Derivatization and Analog Exploration of the 5 Chloro N Methylpyridine 3 Sulfonamide Scaffold

Systematic Modification of the N-Methyl Group

The N-methyl group of the sulfonamide moiety is a primary site for modification to probe interactions with biological targets. Systematic alteration of this group can influence potency, selectivity, and pharmacokinetic properties. Research on related sulfonamide structures demonstrates that replacing the methyl group with a variety of other substituents is a common strategy in drug design. These modifications can range from simple alkyl chains to more complex cyclic and functionalized moieties.

Key modifications can include:

Alkyl Chain Homologation: Extending the methyl group to ethyl, propyl, isobutyl, or longer chains can explore hydrophobic pockets in a target's binding site. nih.gov

Introduction of Aryl and Heteroaryl Groups: Replacing the methyl group with phenyl, substituted phenyl, or various heterocyclic rings can introduce new binding interactions, such as pi-stacking.

Incorporation of Functional Groups: Introducing groups capable of hydrogen bonding (e.g., hydroxyl, amino) or charged groups (e.g., carboxylic acids) onto the N-substituent can enhance solubility and create specific interactions with target residues.

The following table summarizes representative modifications to the N-substituent on a pyridine-3-sulfonamide (B1584339) scaffold and the general rationale for such changes.

| Original Group | Modified Group (R) | Rationale for Modification |

| -CH₃ | -CH₂CH₃, -CH(CH₃)₂ | Explore hydrophobic binding pockets. |

| -CH₃ | -Phenyl, -Benzyl | Introduce potential for π-stacking interactions. |

| -CH₃ | -(CH₂)₂-OH | Introduce hydrogen bond donor/acceptor capability. |

| -CH₃ | -(CH₂)₂-COOH | Enhance solubility and introduce ionic interactions. |

| -CH₃ | -Cyclopropyl, -Cyclohexyl | Introduce conformational rigidity. |

Diversification of the Pyridine (B92270) Ring (e.g., C-2, C-4, C-6 Positions)

The pyridine ring offers several positions (C-2, C-4, and C-6) for diversification, which can significantly impact the electronic properties and steric profile of the molecule. The inherent reactivity of the pyridine ring often favors functionalization at the C-2 and C-4 positions. nih.gov However, modern synthetic methods allow for more controlled and regioselective modifications. nih.govresearchgate.net

C-4 Position: The C-4 position is a key target for modification. Direct C-H functionalization methods have been developed for the C4-selective sulfonylation of pyridines. researchgate.netchemrxiv.org Other strategies involve nucleophilic aromatic substitution on activated pyridine precursors. For instance, a 4-chloro or 4-azido group on the pyridine-3-sulfonamide scaffold can be displaced by various nucleophiles (amines, thiols, etc.) to introduce a wide range of substituents. mdpi.com A series of 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides has been synthesized by reacting 4-substituted pyridine-3-sulfonamides with aryl isocyanates. researchgate.net

C-2 and C-6 Positions: Functionalization at the C-2 and C-6 positions, adjacent to the ring nitrogen, is also a viable strategy. These positions are susceptible to deprotonation and subsequent reaction with electrophiles. The introduction of substituents at these positions can influence the orientation of the molecule within a binding pocket and modulate its physicochemical properties. Studies on pyridine derivatives have shown that the presence and position of groups like methoxy (B1213986) (-OMe), hydroxyl (-OH), or amino (-NH2) can enhance biological activity, while bulky groups may be detrimental. nih.gov

The table below illustrates potential modifications at different positions on the pyridine ring.

| Position | Original Substituent | Potential New Substituent | Synthetic Strategy Example |

| C-2 | -H | -Br, -Cl, -I | Halogenation |

| C-4 | -H | -SO₂R | Base-mediated C-H Sulfonylation researchgate.netchemrxiv.org |

| C-4 | -Cl | -NR¹R², -OR, -SR | Nucleophilic Aromatic Substitution mdpi.com |

| C-6 | -H | -Alkyl, -Aryl | Cross-coupling reactions |

Alterations to the Sulfonamide Linker and Sulfonyl Moiety

The sulfonamide linker (-SO₂NH-) is a crucial pharmacophore, but its properties can be fine-tuned through bioisosteric replacement or direct modification. Bioisosteres are functional groups with similar physicochemical properties that can replace another group to improve potency, selectivity, or metabolic stability. nih.gov

Bioisosteric Replacements: Common bioisosteres for the sulfonamide group include the acylsulfonamide (-SO₂NHC(O)-) and tetrazole moieties. rsc.orgtandfonline.com These groups can mimic the acidic nature and hydrogen bonding capabilities of the sulfonamide while offering different steric and electronic profiles. For example, the replacement of a carboxylic acid with an acylsulfonamide has been shown to maintain or improve binding affinities in certain inhibitors. rsc.org

Cleavable Linkers: In the context of drug delivery, particularly for antibody-drug conjugates (ADCs), the sulfonamide linker itself can be engineered to be cleavable under specific physiological conditions. researchgate.netrichmond.edu For instance, linkers sensitive to the higher intracellular concentration of glutathione (B108866) can trigger the release of the active compound inside target cells. broadpharm.com Electron-deficient aryl sulfonamides have been designed as a new class of cleavable linkers that are stable in circulation but release their payload in the reductive intracellular environment. researchgate.net

| Original Moiety | Modified Moiety | Modification Type | Potential Advantage |

| -SO₂NH- | -SO₂NHC(O)- | Bioisosteric Replacement | Altered pKa, metabolic stability rsc.org |

| -SO₂NH- | Tetrazole | Bioisosteric Replacement | Improved pharmacokinetic properties u-tokyo.ac.jp |

| -SO₂NH- | Electron-deficient aryl sulfonamide | Cleavable Linker | Targeted drug release researchgate.net |

| -SO₂- | -C(O)- | Isosteric Replacement | Change in geometry and polarity |

Synthesis of Hybrid Compounds Incorporating Other Bioactive Scaffolds

Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single molecule. This approach can lead to compounds with dual or synergistic activity, potentially addressing multiple biological targets simultaneously. dergipark.org.tr The 5-Chloro-N-methylpyridine-3-sulfonamide scaffold can be covalently linked to other known bioactive cores to create novel hybrid compounds. nih.govnih.gov

Commonly incorporated scaffolds include:

Benzothiazole: Known for a wide range of pharmacological activities. dergipark.org.tr

Pyridine/Pyrimidine: Ubiquitous in medicinal chemistry, often imparting favorable properties. nih.govresearchgate.net

Pyrazole/Triazole: Heterocycles frequently found in enzyme inhibitors and other bioactive molecules. nih.govnih.gov

Indole/Quinoline (B57606): Privileged structures in drug discovery with diverse biological activities. nih.gov

The synthesis of these hybrids typically involves linking the pyridine-sulfonamide moiety to the second scaffold via a stable covalent bond, often formed by reacting a functionalized derivative of one scaffold with a complementary functional group on the other. acs.org

| Scaffold A | Scaffold B (Bioactive Core) | Potential Combined Activity |

| This compound | Benzothiazole | Anticancer, Antimicrobial dergipark.org.tr |

| This compound | Pyrazole | Enzyme Inhibition, Anti-inflammatory nih.gov |

| This compound | Indole | Antiviral, Anticancer nih.gov |

| This compound | Quinoline | Antimalarial, Anticancer nih.gov |

Prodrug Strategies for Enhanced Research Probe Delivery

A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active compound. derpharmachemica.com This strategy is used to overcome issues with solubility, stability, or targeted delivery. For the this compound scaffold, the sulfonamide nitrogen is an ideal handle for creating prodrugs.

Amide-Based Prodrugs: The sulfonamide NH group can be acylated to form N-acylsulfonamides. These amide-based prodrugs can mask the acidic properties of the sulfonamide, potentially improving membrane permeability. mdpi.com

Cleavable Promoieties: More sophisticated prodrugs utilize promoieties that are cleaved by specific enzymes or physiological conditions.

Azo-Based Prodrugs: An azo bond (-N=N-) can be used to link the sulfonamide to a carrier molecule. These prodrugs are designed to remain intact in the upper gastrointestinal tract but are cleaved by azoreductase enzymes in the colon, enabling targeted drug release. derpharmachemica.com

Two-Stage Release Systems: Advanced prodrug designs can incorporate self-immolative linkers and triggers. For example, a prodrug can be designed where an initial trigger reaction (e.g., enzymatic cleavage or reduction) initiates a secondary, spontaneous chemical reaction (e.g., 1,6-elimination) that releases the active sulfonamide drug. nih.govacs.org This approach provides a high degree of control over the drug release kinetics. nih.gov

| Prodrug Strategy | Modification Site | Release Mechanism | Therapeutic Goal |

| N-Acylation | Sulfonamide Nitrogen | Hydrolysis (e.g., by esterases) | Improved permeability mdpi.com |

| Azo Linkage | Sulfonamide Nitrogen | Azoreductase cleavage | Colon-specific delivery derpharmachemica.com |

| Self-immolative Linker | Sulfonamide Nitrogen | Triggered 1,6-elimination | Controlled/Sustained release nih.govacs.org |

| GST-activated Prodrug | Sulfonamide Nitrogen | Glutathione S-transferase (GST) catalysis | Tumor-targeted delivery google.com |

Future Directions and Unexplored Research Avenues

Development of Advanced In Vitro Research Models for Compound Evaluation

The initial assessment of a compound's biological effects is heavily reliant on in vitro models. For a thorough evaluation of 5-Chloro-N-methylpyridine-3-sulfonamide, the development and application of advanced in vitro systems are paramount. Standard cytotoxicity assays on various cancer cell lines, such as those from breast, lung, and colon cancers, would provide a foundational understanding of its potential as an anticancer agent. mdpi.comacs.org

Beyond two-dimensional cell cultures, three-dimensional (3D) organoid and spheroid models derived from patient tissues could offer a more physiologically relevant context to study the compound's efficacy. These models better recapitulate the complex cell-cell and cell-matrix interactions of in vivo tumors. Furthermore, co-culture systems that incorporate immune cells or fibroblasts could be employed to investigate the compound's influence on the tumor microenvironment.

For non-cancer applications, a diverse array of in vitro models would be necessary. For instance, to explore its potential as an antimicrobial agent, its activity could be tested against a panel of clinically relevant bacterial and fungal strains. nih.govnih.gov Similarly, enzyme inhibition assays could be utilized to screen for activity against specific molecular targets known to be involved in various diseases.

Application of Chemoproteomics for Unbiased Target Identification

A significant hurdle in the development of novel bioactive compounds is the identification of their molecular targets. Chemoproteomics offers a powerful, unbiased approach to deconvolute the mechanism of action of small molecules like this compound. nih.govresearchgate.netmdpi.com

One prominent chemoproteomic strategy is affinity-based protein profiling (AfBPP). This would involve immobilizing this compound on a solid support, such as agarose (B213101) beads, to "pull down" its binding proteins from cell or tissue lysates. nih.gov The captured proteins can then be identified using mass spectrometry, providing a direct insight into the compound's potential targets.

Another approach is activity-based protein profiling (ABPP), which utilizes chemical probes that react with the active sites of specific enzyme families. nih.gov While this is a more targeted approach, it could be employed if there is a prior hypothesis about the compound's activity against a particular class of enzymes. Thermal proteome profiling (TPP) and stability of proteins from rates of oxidation (SPROX) are other valuable techniques that measure changes in protein thermal stability or oxidation rates upon compound binding, respectively, and can be used to identify targets in a cellular context. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug design and discovery. researchgate.netnih.gov These computational tools can be leveraged to accelerate the exploration of the chemical space around this compound. By analyzing large datasets of known bioactive molecules, ML models can predict the potential biological activities and physicochemical properties of novel derivatives. nih.govfrontiersin.org

Generative AI models could be employed to design new molecules with optimized properties, such as enhanced potency, improved selectivity, or better pharmacokinetic profiles. nih.gov For instance, if an initial biological activity is identified for this compound, AI algorithms could suggest structural modifications to enhance this activity. Furthermore, AI can aid in predicting potential off-target effects and toxicity, thereby guiding the design of safer drug candidates. actascientific.com

Exploration of Novel Synthetic Pathways for Scalable Production in Research Settings

The availability of a compound in sufficient quantities is crucial for extensive biological evaluation. While the synthesis of pyridinesulfonamides is established, exploring novel and more efficient synthetic routes for this compound would be beneficial for research purposes. chemicalbook.comthieme-connect.com This could involve the development of one-pot synthesis methods or the use of novel catalysts to improve reaction yields and reduce purification steps. researchgate.net

A scalable synthesis would enable the production of a library of analogs with modifications to the pyridine (B92270) ring or the sulfonamide group. This library would be invaluable for establishing structure-activity relationships (SAR) and for optimizing the compound's biological activity. General synthetic strategies for pyridine sulfonamides often involve the reaction of a pyridine sulfonyl chloride with an appropriate amine. chemicalbook.comgoogle.com

Potential as Chemical Probes for Fundamental Biological Processes

High-quality chemical probes are indispensable tools for dissecting complex biological pathways. nih.govpageplace.de A chemical probe is a small molecule that can be used to study the function of a specific protein or pathway in a cellular or in vivo context. If this compound is found to have a specific and potent interaction with a particular protein, it could be developed into a chemical probe. researchgate.net

The development of a chemical probe would require demonstrating its selectivity for its target and its ability to elicit a measurable biological response. Such a probe could then be used to investigate the physiological and pathological roles of its target protein, potentially uncovering new therapeutic strategies. The use of fluorescently tagged versions of the compound could also aid in visualizing its subcellular localization and interaction with its target. nih.gov

Q & A

Q. What comparative analyses distinguish this compound from structural analogs (e.g., 6-chloro derivatives)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.